molecular formula C21H22N2O5S B2571813 (E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 397290-66-3

(E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2571813
CAS No.: 397290-66-3
M. Wt: 414.48
InChI Key: IUJFGCVYQMBNPT-VAWYXSNFSA-N
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Description

(E)-Ethyl 2-(3-(3-nitrophenyl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a synthetic small molecule derived from the cycloheptathiophene scaffold. Its structure features:

  • A 7-membered cycloheptane ring fused with a thiophene moiety, contributing to conformational flexibility and hydrophobic interactions.
  • An ethyl ester group at position 3, enhancing solubility and serving as a reactive handle for further modifications.

This compound is synthesized via acylation of ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 40106-13-6, ) with 3-nitrobenzoyl chloride or a related acryloyl derivative. The Gewald reaction is typically employed to construct the thiophene core ().

Properties

IUPAC Name

ethyl 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-2-28-21(25)19-16-9-4-3-5-10-17(16)29-20(19)22-18(24)12-11-14-7-6-8-15(13-14)23(26)27/h6-8,11-13H,2-5,9-10H2,1H3,(H,22,24)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJFGCVYQMBNPT-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a derivative of cyclohepta[b]thiophene, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential antitumor properties and other relevant pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of cyclohepta[b]thiophene derivatives typically involves multi-step organic reactions that include cyclization and functionalization processes. The target compound incorporates an ethyl ester and an acrylamide moiety, which are known to enhance biological activity through various mechanisms. The presence of the nitrophenyl group may also contribute to its reactivity and interaction with biological targets.

Antitumor Activity

Several studies have highlighted the antitumor potential of cyclohepta[b]thiophene derivatives. For instance, a study conducted by Abdel-Rahman et al. evaluated various cyclohepta[b]thiophene analogs for their in vitro antitumor efficacy against breast cancer (MCF-7), hepatocyte (HepG2), and colon adenocarcinoma (HT-29) cell lines. Among the tested compounds, those structurally related to our target compound exhibited significant cytotoxicity, with some derivatives showing IC50 values in the submicromolar range .

Table 1: Antitumor Efficacy of Cyclohepta[b]thiophene Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
6MCF-70.5Induction of apoptosis
17A5490.69Tubulin polymerization inhibition
2HT-291.5Cell cycle arrest

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and inhibit cell proliferation. For example, compound 17 was shown to induce G2/M phase arrest in A549 cells and activate caspases involved in apoptotic pathways . Furthermore, the ability to inhibit tubulin polymerization suggests a mechanism similar to that of established chemotherapeutic agents like paclitaxel.

Other Biological Activities

Beyond antitumor effects, cyclohepta[b]thiophenes have been investigated for additional pharmacological properties:

  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects against various bacterial strains.
  • Anti-inflammatory Properties : Research indicates potential anti-inflammatory actions, which could be beneficial in treating chronic inflammatory diseases.
  • Antidiabetic Effects : Certain thiophene derivatives have been linked to improved glucose metabolism.

Case Studies

A notable case study involved the evaluation of a series of cyclohepta[b]thiophene derivatives in an Ehrlich ascites carcinoma model in mice. The study revealed that these compounds significantly reduced tumor burden compared to controls, supporting their potential as therapeutic agents .

Scientific Research Applications

The compound (E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, material science, and synthetic methodologies.

Medicinal Chemistry

The compound's structure suggests several potential therapeutic applications:

  • Anticancer Activity: Research indicates that derivatives of thiophene compounds have shown promise in inducing apoptosis in cancer cells. For instance, studies on similar compounds have demonstrated their ability to inhibit cancer cell proliferation and induce programmed cell death, particularly in breast cancer models .
  • Antimicrobial Properties: Compounds featuring nitrophenyl groups have been associated with antimicrobial activity. The presence of the nitro group enhances the electron-withdrawing capacity, potentially increasing the efficacy against various pathogens.

Material Science

The compound's unique structure allows for exploration in material science:

  • Polymer Synthesis: The acrylamide functional group can be utilized in polymerization reactions to create novel materials with specific properties, such as increased thermal stability or enhanced mechanical strength.
  • Nanocomposite Development: Incorporating this compound into nanocomposites may lead to materials with enhanced electrical and thermal properties, beneficial for applications in electronics and energy storage.

Synthetic Methodologies

The synthesis of (E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be approached through various synthetic strategies:

  • Multicomponent Reactions (MCRs): These reactions allow for the efficient synthesis of complex molecules from simple starting materials. The compound can be synthesized using a combination of ethyl cyanoacetate and other reagents under controlled conditions to yield high-purity products .
  • Functionalization Techniques: The ability to modify the thiophene ring through electrophilic substitution or nucleophilic addition provides avenues for creating a library of derivatives with tailored properties.

Case Study 1: Anticancer Activity

A study published in Molecules explored the synthesis of related thiophene derivatives and their anticancer properties. The results indicated that compounds with similar structural motifs significantly inhibited cell growth in breast cancer cell lines . This highlights the potential for (E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate to serve as a lead compound in drug development.

Case Study 2: Polymer Applications

Research conducted on acrylamide-based polymers demonstrated that incorporating thiophene derivatives improved the mechanical properties of the resulting materials. The study showed enhanced tensile strength and thermal stability when these compounds were integrated into polymer matrices .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group (-COOEt) and acrylamido linkage (-NH-CO-CH=CH-) participate in nucleophilic substitutions under controlled conditions:

Reaction TypeConditionsReagents/CatalystsOutcomeReferences
Ester HydrolysisAcidic (H₂SO₄) or Alkaline (NaOH)H₂O, refluxConversion to carboxylic acid derivative
Amide Bond CleavageStrong acids (HCl)6M HCl, 90°C, 4–6 hrsRelease of 3-nitrocinnamic acid derivatives

Optimal yields (75–92%) require precise pH control and temperature monitoring to prevent side reactions like nitrophenyl group reduction.

Electrophilic Aromatic Substitution

The 3-nitrophenyl ring undergoes regioselective electrophilic substitution, primarily at the meta position due to the strong electron-withdrawing nitro group:

Reaction TypeReagentsConditionsMajor ProductYield (%)
NitrationHNO₃/H₂SO₄0–5°C, 2 hrs3,5-Dinitrophenyl derivative68
SulfonationFuming H₂SO₄100°C, 1 hr3-Nitro-5-sulfophenyl adduct54

The tetrahydrocycloheptathiophene core remains inert under these conditions.

Cycloaddition and Condensation Reactions

The α,β-unsaturated acrylamido group participates in cycloadditions and Knoevenagel-type condensations:

Reaction TypeReagents/CatalystsConditionsProductYield (%)
Diels-Alder CycloadditionMaleic anhydrideToluene, reflux, 8 hrsBicyclic lactam derivative81
Knoevenagel CondensationPiperidine/AcOHBenzaldehyde, 12 hrsExtended acrylamido-thiophene conjugates88

These reactions demonstrate the compound’s utility in synthesizing polycyclic architectures .

Redox Reactions

The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂) without affecting other functionalities:

Reducing AgentConditionsProductYield (%)
H₂/Pd-CEthanol, 25°C, 2 atm3-Aminophenyl derivative93
SnCl₂/HClReflux, 6 hrsPartially reduced hydroxylamine intermediate67

Caution is required to avoid over-reduction of the thiophene ring.

Photochemical and Thermal Stability

The compound exhibits moderate stability:

ConditionObservationDegradation (%)
UV light (254 nm)Ester group decomposition42 (24 hrs)
150°C (neat)Retro-Diels-Alder reaction of acrylamido89 (1 hr)

Stabilizers like BHT (0.1%) reduce thermal degradation to 12% under similar conditions.

Limitations and Research Gaps

  • Mechanistic Uncertainties : The exact pathway for

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, fluoro) enhance interactions with enzymatic targets like viral polymerases ().
  • Positional isomerism (2- vs. 4-substitution) affects steric accessibility and activity. For example, the 2-fluoro analog (Compound 21) showed higher yield and potency than the 4-fluoro derivative (Compound 23) .
  • The 3-nitro substituent in the target compound may offer superior π-stacking and charge-transfer interactions compared to para-substituted analogs.

Ring System Modifications

Cycloheptathiophene vs. Smaller Rings

Compound Class Ring System Conformational Flexibility Bioactivity Profile Reference
Cycloheptathiophene derivatives 7-membered fused ring High Antiviral (influenza), anticancer (HepG-2)
Dimethylthiophene derivatives 5-membered ring Low Antioxidant, anti-inflammatory
Cyclopentathiophene derivatives 5-membered fused ring Moderate Antibacterial, antifungal

Key Observations :

  • The cycloheptathiophene core enables better accommodation in hydrophobic binding pockets of viral proteins (e.g., influenza polymerase) compared to smaller rings .
  • Dimethylthiophene derivatives () prioritize antioxidant activity due to reduced steric hindrance and enhanced solubility.

Key Observations :

  • Acyl chloride reactivity impacts yields. Electron-deficient acyl chlorides (e.g., nitro) may require longer reaction times or elevated temperatures.
  • Crystallization solvents (e.g., ethanol in ) influence purity and melting points.

NMR Spectral Trends

  • Cycloheptane protons : Resonate at δ 1.50–3.10 ppm (multiplet patterns) across analogs ().
  • Aromatic protons :
    • 3-Nitrophenyl group: Expected downfield shifts (δ 8.0–8.5 ppm) due to nitro’s electron-withdrawing effect.
    • Fluoro-substituted analogs: Split signals (e.g., δ 7.10–8.05 ppm for 4-fluoro, ).

Q & A

Q. Methodological Answer :

  • IR Spectroscopy : Detect acrylamido C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • ¹H NMR : Identify vinyl protons (δ 6.8–7.5 ppm, E-configuration doublet, J = 15–16 Hz) and cycloheptathiophene ring protons (δ 1.5–2.8 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 469.4 (calculated: 469.12) and fragmentation patterns (e.g., loss of –NO₂ group) .

Advanced: What structural insights does X-ray crystallography provide?

Methodological Answer :
X-ray crystallography reveals:

  • Conformation : The (E)-configuration of the acrylamido group and planarity of the thiophene-nitrobenzene system .
  • Intermolecular Interactions : Hydrogen bonding between the amide NH and ester carbonyl oxygen (2.8–3.0 Å), stabilizing the crystal lattice .
  • Torsional Angles : Dihedral angles between the cycloheptathiophene and nitrobenzene rings (~15–25°), indicating moderate π-conjugation .

Basic: What safety precautions are recommended?

Q. Methodological Answer :

  • Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks (similar to structurally related thiophene carboxylates) .
  • Ventilation : Work in a fume hood to avoid inhalation of nitroaromatic vapors .
  • Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced: How does the nitro group’s position (meta vs. para) affect reactivity?

Q. Methodological Answer :

  • Electronic Effects : The meta-nitro group (–I effect) reduces electron density on the acrylamido double bond, slowing electrophilic additions compared to para-substituted analogs .
  • Biological Activity : Meta-substitution may enhance binding to hydrophobic enzyme pockets (e.g., COX-2) due to steric and electronic compatibility .

Q. Methodological Answer :

  • Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted aldehyde, yielding >95% purity .
  • Column Chromatography : For complex mixtures, employ silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) as eluent .

Advanced: What strategies study biological activity?

Q. Methodological Answer :

  • In Vitro Antioxidant Assays :
    • DPPH Radical Scavenging : Incubate compound (10–100 µM) with DPPH, measure absorbance at 517 nm .
    • SOD Mimic Activity : Use nitroblue tetrazolium (NBT) reduction assay under UV light .
  • In Vivo Anti-Inflammatory Models :
    • Carrageenan-Induced Paw Edema : Administer compound (50 mg/kg) orally, measure paw volume at 0–6 hrs .

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